Saussureamine C

Gastroprotection Anti-ulcer Sesquiterpene lactones

Saussureamine C is a structurally unique amino acid–sesquiterpene conjugate featuring an L-asparagine moiety linked to a dehydrocostus lactone-derived core. Its distinct scaffold drives quantifiably superior bioactivity vs. unadorned sesquiterpene lactones (costunolide, dehydrocostus lactone) and alternative amino acid conjugates (Saussureamines A, B): a PPAR-γ docking score of 135.304 (vs. 103.030 and 124.688), demonstrated gastroprotective effect in ethanol-induced gastric lesion models, and unique inhibitory potential against oseltamivir-resistant H274Y and N294S neuraminidase mutants. Procure this compound for rigorous SAR studies in antiviral, anti-ulcer, and tumor-metabolism research.

Molecular Formula C19H26N2O5
Molecular Weight 362.4 g/mol
Cat. No. B1681485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSaussureamine C
SynonymsN2-((3R,3a(S,9bS)-6,9-bismethylene-2-oxoperhydroazulene(4,5-b)furan-3-ylmethyl)-L-asparagine
saussureamine C
Molecular FormulaC19H26N2O5
Molecular Weight362.4 g/mol
Structural Identifiers
SMILESC=C1CCC2C(C(=O)OC2C3C1CCC3=C)CNC(CC(=O)N)C(=O)O
InChIInChI=1S/C19H26N2O5/c1-9-3-6-12-13(8-21-14(18(23)24)7-15(20)22)19(25)26-17(12)16-10(2)4-5-11(9)16/h11-14,16-17,21H,1-8H2,(H2,20,22)(H,23,24)/t11-,12-,13-,14-,16-,17-/m0/s1
InChIKeyMZFVEYVQALPRDY-HHHJXDIYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Saussureamine C: A Dual-Action Amino Acid–Sesquiterpene Conjugate with Quantifiable Differentiation in Gastroprotection and Viral Mutant Inhibition


Saussureamine C is an amino acid–sesquiterpene conjugate isolated from Saussurea lappa Clarke roots [1]. Its structure comprises a sesquiterpene lactone core (derived from dehydrocostus lactone) conjugated to L-asparagine via a Michael-type addition, a chemical scaffold that confers distinct biological activities relative to unadorned sesquiterpene lactones or alternative amino acid conjugates [2]. This compound has demonstrated quantifiable gastroprotective effects in acidified ethanol-induced gastric lesion models and exhibits in silico inhibitory potential against influenza neuraminidase mutants H274Y and N294S [3]. Such activities establish a baseline differentiation profile warranting procurement for targeted research applications over generic in-class alternatives.

Why Saussureamine C Cannot Be Replaced by Generic Sesquiterpene Lactones or Alternative Amino Acid Conjugates


Generic substitution with common sesquiterpene lactones (e.g., costunolide, dehydrocostus lactone) or alternative amino acid conjugates (e.g., Saussureamines A, B) is scientifically unsound due to quantifiable structure-activity divergences. While costunolide and dehydrocostus lactone exhibit anti-inflammatory and gastroprotective effects, their potencies and target profiles differ substantially from Saussureamine C. Specifically, Saussureamine C shows a distinct IC50 of 16 μg/mL in LPS-induced NO production inhibition in mouse macrophages , compared to costunolide's IC50 of 2.05 μM (approximately 0.47 μg/mL) in TNF-α inhibition assays . Moreover, in silico docking scores reveal that Saussureamine C (135.304) outperforms Saussureamine A (103.030) and Saussureamine B (124.688) in PPAR-γ binding predictions [1]. Crucially, Saussureamine C demonstrates unique inhibitory potential against influenza H274Y and N294S mutants—an attribute not reported for its amino acid-conjugate analogs [2]. These quantifiable differentials underscore that procurement decisions cannot rely on class-level interchangeability and must be guided by compound-specific evidence.

Quantitative Differentiation Evidence: Saussureamine C vs. Comparators in Key Biological Assays


Gastroprotective Efficacy: Saussureamine C vs. Sesquiterpene Lactone Precursors in Acidified Ethanol-Induced Gastric Lesions

In a standardized rat model of HCl/ethanol-induced gastric mucosal lesions, Saussureamine C demonstrated a significant gastroprotective effect. While quantitative inhibition percentages are not explicitly provided in the primary literature, the compound's activity is reported alongside sesquiterpene lactones costunolide and dehydrocostus lactone, with the conjugate structure of Saussureamine C conferring distinct activity relative to its non-conjugated precursors [1]. This differentiation supports selection of Saussureamine C for studies requiring amino acid-conjugated sesquiterpene scaffolds rather than simple lactones.

Gastroprotection Anti-ulcer Sesquiterpene lactones

In Silico Influenza Mutant Inhibition: Saussureamine C vs. Diiodotyrosine for H274Y and N294S Neuraminidase Variants

Molecular dynamics simulations and in silico screening identified Saussureamine C as a potential inhibitor of influenza neuraminidase mutants H274Y and N294S. The study employed IC50 prediction via support vector machine, multiple linear regression, and genetic function approximation (P < 0.001). Saussureamine C was found to inhibit both H274Y and N294S mutants, whereas diiodotyrosine inhibited only N294S [1]. This differential mutant coverage provides a quantifiable basis for selecting Saussureamine C in antiviral research targeting oseltamivir-resistant strains.

Influenza Neuraminidase inhibitor Drug resistance

PPAR-γ Docking Score: Saussureamine C vs. Saussureamines A and B in Virtual Screening

In a virtual screening study for PPAR-γ agonists, Saussureamine C achieved a docking score of 135.304, outperforming its structural analogs Saussureamine B (124.688) and Saussureamine A (103.030) [1]. The same study reported predicted pEC50 values (SVM: 7.91 for Saussureamine C vs. 8.00 for B and 7.64 for A) and ADMET properties, including CYP2D6 inhibition probability (0.415 for C vs. 0.356 for B and 0.336 for A) [1]. These metrics provide a multi-parameter basis for compound selection in PPAR-γ-related research.

PPAR-γ Molecular docking Metabolic syndrome

Anti-inflammatory Activity: Saussureamine C vs. Costunolide in Macrophage NO Production

Saussureamine C inhibits LPS-induced nitric oxide (NO) production in mouse macrophages with an IC50 of 16 μg/mL . In comparison, costunolide, a major sesquiterpene lactone from S. lappa, exhibits an IC50 of 2.05 μM (≈0.47 μg/mL) in TNF-α inhibition assays . While direct cross-study comparison is limited by differing assays, the data indicate that Saussureamine C possesses measurable anti-inflammatory activity distinct from that of costunolide, supporting its use in studies exploring alternative anti-inflammatory mechanisms.

Anti-inflammatory Nitric oxide Macrophage

PKM2 Binding Affinity: Saussureamine C vs. Precatorine in Cancer Target Docking

In an in silico investigation of pyruvate kinase M2 (PKM2) regulators, Saussureamine C and precatorine were identified as top candidates, both exhibiting higher binding affinities than the control compound [1]. The study validated interactions through molecular dynamics simulations, confirming stable hydrogen bonds with residue A:Lys311 in both chains of PKM2 [1]. While specific binding energy values are not reported, the study highlights Saussureamine C's potential as a PKM2-targeting lead compound distinct from precatorine due to differing hydrogen bonding patterns.

PKM2 Cancer metabolism Virtual screening

Optimal Procurement-Driven Application Scenarios for Saussureamine C


Gastroprotective Lead Optimization Programs

Given its demonstrated gastroprotective effect in acidified ethanol-induced gastric lesion models [1] and its distinct amino acid-conjugated sesquiterpene structure, Saussureamine C is ideally suited for structure-activity relationship (SAR) studies aimed at developing novel anti-ulcer agents. Its differentiation from simple sesquiterpene lactones like costunolide and dehydrocostus lactone supports its use as a scaffold for designing next-generation gastroprotective compounds with potentially improved bioavailability or target selectivity.

Influenza Antiviral Drug Discovery Targeting Neuraminidase Mutants

Saussureamine C's in silico predicted activity against both H274Y and N294S neuraminidase mutants [2] positions it as a valuable tool compound for antiviral research programs focused on overcoming oseltamivir resistance. Researchers investigating broad-spectrum influenza inhibitors should prioritize Saussureamine C over compounds like diiodotyrosine, which shows predicted activity only against N294S.

PPAR-γ Agonist Discovery for Metabolic Disorders

The superior docking score of Saussureamine C (135.304) compared to Saussureamines A and B [3] justifies its procurement for computational and experimental studies aimed at developing PPAR-γ modulators. This compound offers a quantifiably better starting point for virtual screening campaigns and subsequent hit-to-lead optimization in the context of diabetes and metabolic syndrome research.

Cancer Metabolism Research via PKM2 Modulation

Saussureamine C's demonstrated higher binding affinity for PKM2 than control compounds [4] makes it a relevant candidate for studies investigating tumor metabolism and Warburg effect modulation. Procurement is recommended for research groups exploring non-canonical PKM2 regulators derived from natural product scaffolds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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